molecular formula C16H17N3O2 B2473234 N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 862814-24-2

N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No.: B2473234
CAS No.: 862814-24-2
M. Wt: 283.331
InChI Key: MWXNKHPRTGREQD-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Moldovan et al. (2017) discusses the synthesis of indol-3-yl-oxoacetamides, including compounds structurally similar to N-(2-cyanoethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide. These compounds were evaluated for their potential as ligands for cannabinoid receptors, highlighting their significance in biological research (Moldovan et al., 2017).

Marine Inspired Modulators

  • Research by Ibrahim et al. (2017) focused on marine-inspired indole alkaloids, demonstrating their potential as antidepressant and sedative drug leads. This study emphasizes the importance of indole structures in developing new therapeutic agents, relevant to the chemical structure (Ibrahim et al., 2017).

Synthesis of Derivatives

  • Shatsauskas et al. (2017) explored the synthesis of various derivatives of compounds like this compound. This study contributes to understanding the chemical transformations and potential applications of such compounds in pharmaceutical research (Shatsauskas et al., 2017).

Nonlinear Optical Materials

  • A study by Gainsford et al. (2008) investigated the structural properties of compounds including cyanoacetamide derivatives, relevant to the development of nonlinear optical materials. This highlights the potential application of similar compounds in material science (Gainsford et al., 2008).

Synthesis and Biological Activity

  • Attaby et al. (2007) synthesized and evaluated the biological activity of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives. Such research underscores the pharmaceutical potential of indole derivatives, relevant to the compound (Attaby et al., 2007).

Antimicrobial and Cytotoxic Activity

  • Noolvi et al. (2014) conducted a study on the synthesis of N,N-Dimethyltryptamine derivatives and evaluated their antimicrobial and cytotoxic activities. This research provides insight into the potential medical applications of similar compounds (Noolvi et al., 2014).

Antioxidant Properties

  • Gopi and Dhanaraju (2020) investigated the antioxidant properties of certain acetamide derivatives. This study is significant for understanding the potential health benefits of compounds structurally similar to this compound (Gopi & Dhanaraju, 2020).

Properties

IUPAC Name

N-(2-cyanoethyl)-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-14(12-7-4-5-8-13(12)19(11)3)15(20)16(21)18(2)10-6-9-17/h4-5,7-8H,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXNKHPRTGREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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